molecular formula C12H11ClFN3OS B1333963 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-13-3

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1333963
CAS No.: 667414-13-3
M. Wt: 299.75 g/mol
InChI Key: RWWUTQVRGTXYJN-UHFFFAOYSA-N
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Description

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C12H11ClFN3OS It is characterized by the presence of a triazole ring, an allyl group, and a phenoxy moiety substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenoxy Moiety: The phenoxy moiety is attached through a nucleophilic substitution reaction using 2-chloro-4-fluorophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the phenoxy moiety.

    Substitution: The chlorine and fluorine atoms on the phenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Amino, thio, or alkoxy derivatives of the phenoxy moiety.

Scientific Research Applications

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the phenoxy moiety can engage in hydrogen bonding or hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(2-chloro-4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chlorine and fluorine atoms on the phenoxy moiety, which can enhance its reactivity and binding affinity. This dual substitution can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUTQVRGTXYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395441
Record name 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667414-13-3
Record name 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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